2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
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Overview
Description
2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyl group, a phenyl ring, and a cyclohexyl group substituted with a cyanopyrazinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexyl intermediate: This involves the reaction of cyclohexanone with appropriate reagents to introduce the cyanopyrazinyl group.
Introduction of the phenyl ring: This step involves the reaction of the intermediate with phenylmagnesium bromide or similar reagents.
Formation of the acetamide linkage: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxyl compound
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets. The hydroxyl and phenyl groups may interact with enzymes or receptors, modulating their activity. The cyanopyrazinyl moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-phenylacetamide: Lacks the cyclohexyl and cyanopyrazinyl groups.
N-phenylacetamide: Lacks the hydroxyl and cyclohexyl groups.
2-hydroxy-N-cyclohexylacetamide: Lacks the phenyl and cyanopyrazinyl groups.
Uniqueness
2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is unique due to the presence of all three functional groups (hydroxyl, phenyl, and cyanopyrazinyl) in a single molecule
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-hydroxy-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c20-12-16-19(22-11-10-21-16)26-15-8-6-14(7-9-15)23-18(25)17(24)13-4-2-1-3-5-13/h1-5,10-11,14-15,17,24H,6-9H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTSLKYACBSQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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